4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16339396
InChI: InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-4-2-13(3-5-14)15(22)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22)
SMILES:
Molecular Formula: C15H14N6O
Molecular Weight: 294.31 g/mol

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

CAS No.:

Cat. No.: VC16339396

Molecular Formula: C15H14N6O

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide -

Specification

Molecular Formula C15H14N6O
Molecular Weight 294.31 g/mol
IUPAC Name 4-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide
Standard InChI InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-4-2-13(3-5-14)15(22)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22)
Standard InChI Key RCXSMALPAPJGNO-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Introduction

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound featuring a tetrazole ring and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity, which arises from its structural components. The tetrazole ring is known for enhancing the lipophilicity and bioavailability of pharmacological agents, while the pyridine group contributes to its interaction with biological targets.

Synthesis Methods

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves several steps:

  • Formation of the Tetrazole Ring: This involves the reaction of appropriate precursors to form the tetrazole moiety.

  • Attachment of the Pyridin-4-ylmethyl Group: This step involves coupling the tetrazole derivative with pyridin-4-ylmethylamine or a similar reagent.

  • Benzamide Formation: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.

StepReaction ConditionsReagents
1Controlled temperature and pHTetrazole precursors
2Basic conditions, e.g., using a base like triethylaminePyridin-4-ylmethylamine
3Presence of a base, e.g., pyridine or triethylamineBenzoyl chloride derivative

Chemical Reactions

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazole ring.

Applications

  • Medicinal Chemistry: Potential therapeutic uses due to its interaction with biological targets.

  • Agrochemicals: May be used in the development of new pesticides or herbicides.

Biological Activity and Mechanism of Action

The biological activity of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is primarily related to its interaction with enzymes and receptors. Studies suggest that compounds with similar structures exhibit activity against various biological targets, indicating potential therapeutic uses.

Mechanism of Action

  • Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in disease pathways.

  • Receptor Modulation: Can modulate the activity of receptors, affecting signaling pathways.

Comparison with Similar Compounds

CompoundStructural DifferencePotential Biological Activity
4-(5-methyl-1H-tetrazol-1-yl)anilineLacks the benzamide and pyridin-4-ylmethyl groupsAntimicrobial or anticancer properties
5-(4-Pyridyl)-1H-TetrazoleDoes not contain the benzamide moietyPotential use in medicinal chemistry due to its pyridyl and tetrazole groups

Future Research Directions

  • In Vivo Studies: Conduct animal studies to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound to optimize its biological activity.

Given the current state of knowledge, this compound represents an exciting area of investigation for researchers in the field of medicinal chemistry.

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